molecular formula C14H8FN3O3S B2556659 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 906785-30-6

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2556659
CAS No.: 906785-30-6
M. Wt: 317.29
InChI Key: CKWNVDNHXASZGF-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a fluoro group at the 4-position and a nitrobenzamide moiety. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of 4-fluoro-1,3-benzothiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base to form the benzothiazole ring.

    Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated benzothiazole with an appropriate amine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-amino-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

    Substitution: Various substituted benzothiazole derivatives.

    Hydrolysis: 4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzoic acid and corresponding amine.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-10-2-1-3-11-12(10)16-14(22-11)17-13(19)8-4-6-9(7-5-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWNVDNHXASZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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